Bisphenol A propoxylate diglycidyl ether

Overview

Description

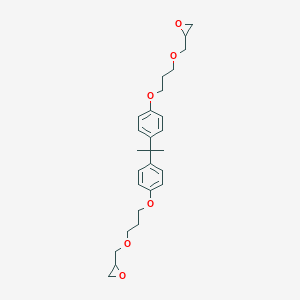

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of multiple oxirane (epoxy) groups, which contribute to its reactivity and utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane typically involves the reaction of epichlorohydrin with bisphenol A or similar phenolic compounds under basic conditions. The reaction proceeds through the formation of glycidyl ethers, which are then further reacted to introduce additional oxirane groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product. Purification steps such as distillation and crystallization are commonly used to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane rings can be oxidized to form diols.

Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane rings typically yields diols, while nucleophilic substitution can produce a wide range of substituted derivatives .

Scientific Research Applications

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are often catalyzed by acids or bases. The resulting intermediates can then participate in further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Bisphenol A diglycidyl ether: Similar in structure but with fewer oxirane groups.

Bisphenol F diglycidyl ether: Another related compound with different phenolic components.

Epichlorohydrin-based epoxides: Compounds derived from epichlorohydrin with varying degrees of substitution.

Uniqueness

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane is unique due to its multiple oxirane groups, which enhance its reactivity and versatility. This makes it particularly valuable in applications requiring strong adhesive properties, chemical resistance, and mechanical strength .

Biological Activity

Bisphenol A propoxylate diglycidyl ether (BADGE) is a derivative of bisphenol A (BPA) and epichlorohydrin, primarily used in the production of epoxy resins and coatings. This compound has garnered attention due to its potential biological activities and implications for human health. This article explores the biological activity of BADGE, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

BADGE is synthesized through the reaction of BPA with epichlorohydrin, resulting in a compound that contains both epoxide and phenolic functionalities. This structural configuration allows BADGE to interact with various biological systems, particularly through receptor-mediated pathways.

Mechanisms of Biological Activity

1. Hormonal Interactions:

BADGE exhibits hormonal activity similar to BPA, acting as a selective estrogen receptor modulator (SERM). It has been shown to bind to estrogen receptors (ERα and ERβ), albeit with lower potency compared to estradiol. BADGE can also interact with peroxisome proliferator-activated receptor gamma (PPARγ), influencing adipogenesis and metabolic pathways .

2. Adipogenic Effects:

Research indicates that BADGE can induce adipogenic differentiation in multipotent mesenchymal stromal cells (MSCs) and 3T3-L1 preadipocytes. In contrast to BPA, which has mixed effects on adipogenesis, BADGE consistently promotes the expression of adipogenic genes at low concentrations, suggesting its role as an obesogen .

| Compound | Effect on Adipogenesis | Mechanism |

|---|---|---|

| BADGE | Induces adipogenesis | PPARγ activation |

| BPA | Variable effects | Mixed receptor interactions |

Case Studies and Research Findings

Study 1: Adipogenic Differentiation

A study investigated the effects of BADGE on MSCs and found that it induced adipogenic differentiation without activating PPARγ directly. This suggests that BADGE may act through alternative pathways that promote fat cell formation .

Study 2: Developmental Toxicity

Research utilizing Drosophila models demonstrated that exposure to BADGE resulted in increased cell proliferation but also induced morphological changes in certain contexts. This duality highlights the complexity of BADGE's biological effects, which can vary significantly based on cellular context .

Study 3: Cancer Cell Proliferation

Contradictory findings have emerged regarding BADGE's effects on cancer cell lines. While some studies report that BADGE induces proliferation in breast cancer cells, others indicate it may inhibit growth in colorectal adenocarcinoma cells. This inconsistency underscores the need for further investigation into the compound's cell-type-specific actions .

Toxicological Implications

The potential health risks associated with BADGE exposure have raised concerns, particularly regarding its obesogenic properties and possible endocrine-disrupting effects. Studies have linked BPA and its derivatives to obesity, insulin resistance, and reproductive toxicity in animal models . Regulatory bodies continue to evaluate these risks as new data emerge.

Properties

IUPAC Name |

2-[3-[4-[2-[4-[3-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O6/c1-27(2,21-5-9-23(10-6-21)30-15-3-13-28-17-25-19-32-25)22-7-11-24(12-8-22)31-16-4-14-29-18-26-20-33-26/h5-12,25-26H,3-4,13-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROZYFGXESLRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCCCOCC2CO2)C3=CC=C(C=C3)OCCCOCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399098 | |

| Record name | Bisphenol A propoxylate diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106100-55-4 | |

| Record name | Bisphenol A propoxylate diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.